N-(4-cyclohexylphenyl)-4-isopropylbenzenamine
Overview
Description
N-(4-cyclohexylphenyl)-4-isopropylbenzenamine (CIPB) is an organic compound that has been studied for its potential applications in scientific research. CIPB has a number of unique properties and characteristics that make it a promising candidate for a variety of scientific experiments.
Scientific Research Applications
Synthesis and Characterization of New Compounds
Two palladium(II) complexes based on Schiff base ligands involving similar compounds have been synthesized and characterized. These complexes displayed photoluminescence and were studied for their catalytic activity, illustrating the potential of similar compounds in catalysis and material science applications (Guo et al., 2013).
Anti-inflammatory and Antioxidant Studies
Anti-Inflammatory and Antioxidant Properties of derivatives similar to the compound were examined, showing potential medicinal applications in reducing inflammation and oxidative stress (Saturnino et al., 2017).
properties
IUPAC Name |
4-cyclohexyl-N-(4-propan-2-ylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-16(2)17-8-12-20(13-9-17)22-21-14-10-19(11-15-21)18-6-4-3-5-7-18/h8-16,18,22H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZMIAMPVHCAIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649662 | |
Record name | 4-Cyclohexyl-N-[4-(propan-2-yl)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyclohexylphenyl)-4-isopropylbenzenamine | |
CAS RN |
886365-92-0 | |
Record name | 4-Cyclohexyl-N-[4-(propan-2-yl)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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